molecular formula C7H6BrFN2O B8202879 2-(5-Bromo-3-fluoropyridin-2-yl)acetamide

2-(5-Bromo-3-fluoropyridin-2-yl)acetamide

Cat. No.: B8202879
M. Wt: 233.04 g/mol
InChI Key: HAANXFNLWXLWDL-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-fluoropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetamide typically involves the reaction of 5-bromo-3-fluoropyridine with acetamide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, which involves the coupling of 5-bromo-3-fluoropyridine with an appropriate acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-fluoropyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

2-(5-Bromo-3-fluoropyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-3-fluoropyridin-2-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of bromine and fluorine atoms on the pyridine ring makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(5-bromo-3-fluoropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-5(9)6(11-3-4)2-7(10)12/h1,3H,2H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAANXFNLWXLWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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